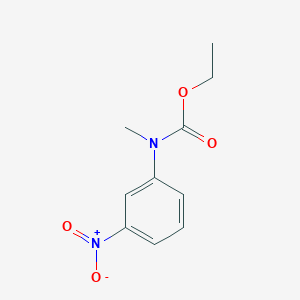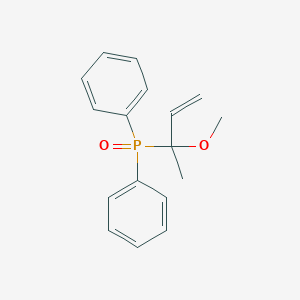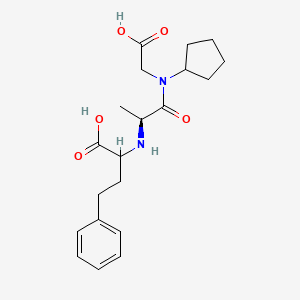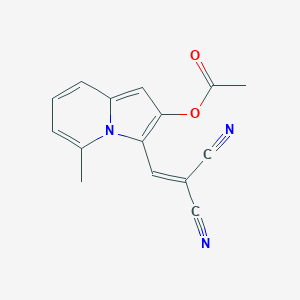![molecular formula C12H22N3O8PPt B14421346 (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) CAS No. 80205-24-9](/img/no-structure.png)
(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) is a complex chemical entity that combines multiple functional groups and a platinum ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves multiple steps:
Formation of (2-Azanidylcyclohexyl)azanide: This can be achieved by treating cyclohexylamine with a strong base such as sodium hydride in an inert solvent like tetrahydrofuran.
Synthesis of 2-[(2-Phosphonoacetyl)amino]butanedioic acid: This involves the reaction of phosphonoacetic acid with butanedioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Complexation with Platinum(2+): The final step involves the reaction of the synthesized ligands with a platinum(2+) salt, such as platinum(2+) chloride, under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanide and phosphonoacetyl groups.
Reduction: Reduction reactions can occur at the platinum center, potentially altering its oxidation state.
Substitution: The compound can participate in substitution reactions, especially at the platinum center, where ligands can be exchanged.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halide salts, phosphines.
Major Products
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of lower oxidation state platinum complexes.
Substitution: Formation of new platinum-ligand complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The platinum center can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and structural properties.
Biology and Medicine
Anticancer Agents: Platinum-based compounds are well-known for their anticancer properties, and this compound could be explored for similar applications.
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving metal ions.
Industry
Electronics: The compound can be used in the fabrication of electronic components due to its conductive properties.
Coatings: It can be used in coatings to provide corrosion resistance and enhance durability.
Mécanisme D'action
The mechanism of action of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves its interaction with biological molecules. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This is particularly relevant in its potential use as an anticancer agent. The azanide and phosphonoacetyl groups can interact with enzymes and other proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.
Uniqueness
The uniqueness of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) lies in its combination of functional groups and the potential for diverse applications. Unlike cisplatin and carboplatin, this compound offers additional sites for chemical modification, which can be exploited to enhance its properties and reduce side effects.
Propriétés
| 80205-24-9 | |
Formule moléculaire |
C12H22N3O8PPt |
Poids moléculaire |
562.38 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C6H10NO8P.Pt/c7-5-3-1-2-4-6(5)8;8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;/h5-8H,1-4H2;3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);/q-2;;+2 |
Clé InChI |
LDQZTUSAPZHDLA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



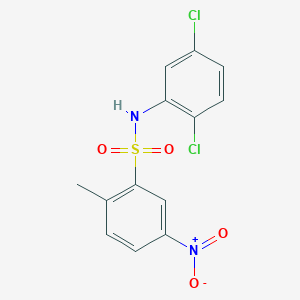
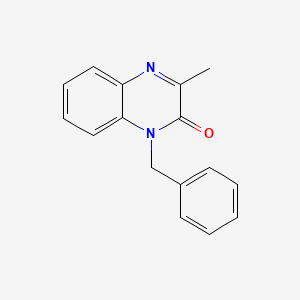
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
